molecular formula C10H14O4 B7767688 (1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B7767688
M. Wt: 198.22 g/mol
InChI Key: KPWKPGFLZGMMFX-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, such as a cyclopentene derivative, the compound can be synthesized through a cyclization reaction. This often involves the use of a catalyst, such as palladium, to facilitate the formation of the bicyclic structure.

    Carboxylation: The carboxylic acid group at the 1-position can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the cyclization, oxidation, and carboxylation steps in sequence.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with precise control over reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of additional oxo groups or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups attached to the bicyclic core are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation Products: Additional oxo or carboxylic acid derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted bicyclic compounds.

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

    Catalysis: Acts as a ligand in catalytic reactions, facilitating the formation of desired products.

Biology and Medicine:

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand the interaction of bicyclic compounds with biological systems.

Industry:

    Material Science: Incorporated into polymers and materials to enhance their properties, such as rigidity and thermal stability.

    Agrochemicals: Utilized in the synthesis of agrochemical products, including pesticides and herbicides.

Mechanism of Action

The mechanism by which (1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, while the functional groups can participate in various chemical reactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures but different functional groups.

    Oxabicyclo Compounds: Compounds with oxygen atoms incorporated into the bicyclic framework.

Uniqueness:

    Functional Group Diversity: The presence of both oxo and carboxylic acid groups provides unique reactivity.

    Rigid Structure: The bicyclic core imparts rigidity, influencing the compound’s interaction with other molecules.

By comparing (1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid with these similar compounds, its unique combination of functional groups and structural features can be highlighted, showcasing its potential in various applications.

Properties

IUPAC Name

(1R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWKPGFLZGMMFX-AXDSSHIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@]2(CCC1(C(=O)O2)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.